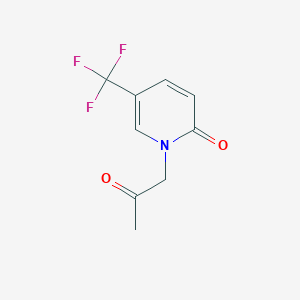
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a heterocyclic compound that belongs to the class of pyridines, which are widely used in the synthesis of drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which is believed to be beneficial in the treatment of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying the function of these enzymes and proteins in biological systems. However, one of the limitations of using 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is its potential toxicity. 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. One area of interest is the development of new drugs based on the structure of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. Researchers are also investigating the potential use of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, there is ongoing research on the mechanisms of action of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one and its potential applications in other areas of biology and medicine.
Applications De Recherche Scientifique
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-oxopropyl)-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)4-13-5-7(9(10,11)12)2-3-8(13)15/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDLCILKPDSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=CC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



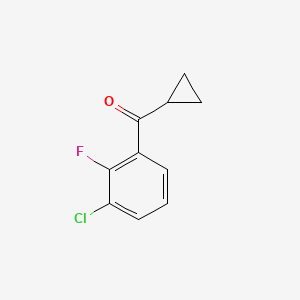
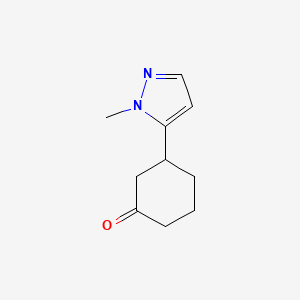
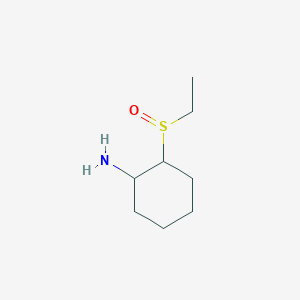
![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
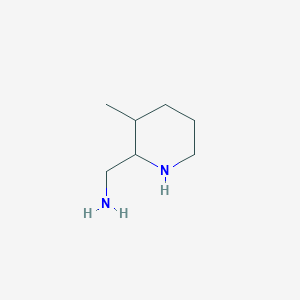
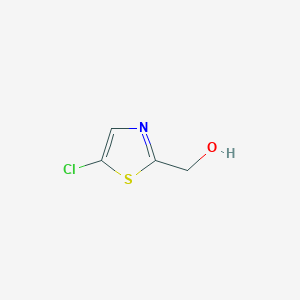
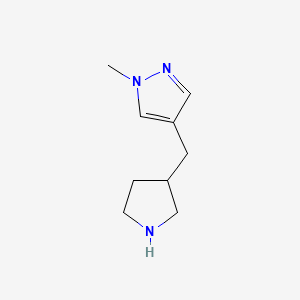
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
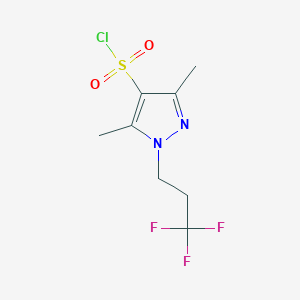
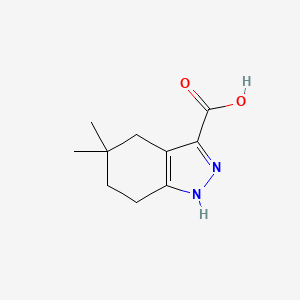
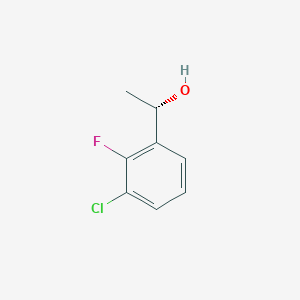
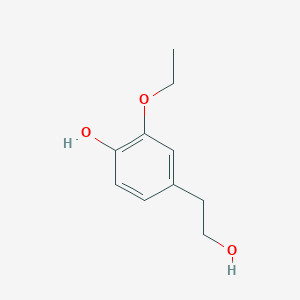
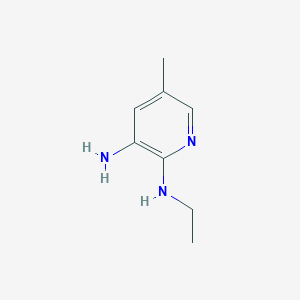
![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)